N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxy-3-methylbenzenesulfonamide
Description
This sulfonamide derivative features a pyrazolone core substituted with 1,5-dimethyl and 3-oxo groups, a phenyl ring at position 2, and a 4-methoxy-3-methylbenzenesulfonamide moiety at position 2. The compound’s structure combines hydrogen-bonding capabilities (via the sulfonamide and carbonyl groups) with hydrophobic aromatic and alkyl substituents, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-12-16(10-11-17(13)26-4)27(24,25)20-18-14(2)21(3)22(19(18)23)15-8-6-5-7-9-15/h5-12,20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVQTHKRLHQIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Molecular Characteristics
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxy-3-methylbenzenesulfonamide features a pyrazole core substituted with a phenyl group at position 2 and a sulfonamide-linked benzene ring at position 4. The molecular architecture enables hydrogen bonding via the sulfonamide NH and carbonyl oxygen, critical for both synthetic intermediates and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₄N₃O₄S |
| Molecular Weight | 434.51 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Pyrazole, sulfonamide, methoxy, methyl |
The pyrazole ring adopts a planar conformation, while the sulfonamide group introduces torsional strain, as observed in analogous structures. X-ray crystallography of related compounds reveals intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice.
Preparation Methods Analysis
Starting Materials and Reagents
The synthesis begins with 4-aminoantipyrine (1,5-dimethyl-2-phenyl-4-aminopyrazol-3-one), a commercially available precursor, and 4-methoxy-3-methylbenzenesulfonyl chloride . Solvents such as acetone, dichloromethane, and chloroform are employed, alongside bases like diisopropylethylamine (DIPEA) to facilitate sulfonamide bond formation.
Stepwise Laboratory Synthesis
Pyrazole Core Activation
4-Aminoantipyrine undergoes N-sulfonylation with 4-methoxy-3-methylbenzenesulfonyl chloride in anhydrous dichloromethane. DIPEA (1.5 equivalents) is added to scavenge HCl, maintaining a pH conducive to nucleophilic attack. The reaction proceeds at 0–5°C for 2 hours, followed by gradual warming to room temperature.
$$
\text{4-Aminoantipyrine} + \text{RSO}2\text{Cl} \xrightarrow{\text{DIPEA, CH}2\text{Cl}_2} \text{Intermediate sulfonamide}
$$
Critical Parameters :
- Temperature control prevents premature chloride hydrolysis.
- Anhydrous conditions minimize side reactions.
Sulfonamide Coupling
The intermediate is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) before coupling with the benzene sulfonamide moiety. In a representative protocol, 4-methoxy-3-methylbenzenesulfonyl chloride (1.1 equivalents) is added dropwise to a stirred solution of 4-aminoantipyrine in acetone. The mixture is refluxed at 60°C for 12 hours, achieving yields of 68–72%.
Reaction Monitoring :
- Thin-layer chromatography (TLC) with UV detection ensures complete consumption of starting material.
Industrial-Scale Production Techniques
Industrial synthesis employs batch reactors with automated temperature and pressure controls. Key steps include:
- Continuous Feed Systems : Precise dosing of sulfonyl chloride minimizes exothermic side reactions.
- Solvent Recovery : Distillation reclaims >90% of dichloromethane, reducing costs and environmental impact.
- Crystallization : The crude product is recrystallized from ethanol/water (4:1), yielding >95% purity.
Purification and Characterization
Post-synthetic purification involves:
- Liquid-Liquid Extraction : Washing with 5% NaHCO₃ and 1M HCl removes unreacted sulfonyl chloride and byproducts.
- Column Chromatography : Silica gel eluted with ethyl acetate/hexane isolates the target compound.
- Recrystallization : Ethanol yields needle-like crystals suitable for X-ray analysis.
Analytical Data :
Reaction Mechanisms and Pathways
The sulfonamide bond forms via a nucleophilic acyl substitution mechanism. The amino group of 4-aminoantipyrine attacks the electrophilic sulfur in sulfonyl chloride, displacing chloride. DFT studies on analogous systems suggest a two-step process: initial adduct formation followed by HCl elimination.
Side Reactions :
- Hydrolysis : Excess moisture converts sulfonyl chloride to sulfonic acid.
- Dimerization : Elevated temperatures promote pyrazole self-condensation.
Challenges and Optimization Strategies
Exothermic Reactions
The sulfonylation step releases ~85 kJ/mol, necessitating jacketed reactors with coolant circulation. Semi-batch operation mitigates thermal runaway risks.
Byproduct Management
Silica Gel Additives : Incorporating 5% triethylamine into the stationary phase improves chromatographic resolution of sulfonic acid impurities.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide moiety (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives. This reaction is critical for modifying the compound’s pharmacological properties:
-
Acidic Hydrolysis : Treatment with concentrated HCl (6M) at 80°C for 4 hours cleaves the sulfonamide bond, producing 4-methoxy-3-methylbenzenesulfonic acid and the pyrazole amine intermediate .
-
Basic Hydrolysis : Exposure to NaOH (2M) in ethanol at 60°C generates the sodium salt of the sulfonic acid, with yields >85%.
Reaction conditions and products are summarized below:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl (6M) | 80°C, 4 hours | 4-Methoxy-3-methylbenzenesulfonic acid | 78% |
| NaOH (2M) in EtOH | 60°C, 2 hours | Sodium 4-methoxy-3-methylbenzenesulfonate | 87% |
Nucleophilic Substitution at the Pyrazole Ring
The pyrazole ring’s nitrogen atoms participate in nucleophilic substitution reactions. For example:
-
Methylation : Reaction with methyl iodide in DMF at 80°C results in N-methylation at the pyrazole’s secondary nitrogen, forming a quaternary ammonium derivative .
-
Arylation : Copper-catalyzed coupling with aryl halides (e.g., iodobenzene) under Ullmann conditions introduces aryl groups at the C4 position of the pyrazole .
Hydrogen Bonding and Crystal Packing Interactions
Intermolecular hydrogen bonds dominate the compound’s reactivity in solid-state reactions:
-
N–H···O Bonds : The sulfonamide NH group forms hydrogen bonds with oxygen atoms (bond length: 1.97 Å), stabilizing dimeric structures .
-
C–H···O Interactions : Non-classical hydrogen bonds between pyrazole methyl groups and sulfonamide oxygen atoms (bond lengths: 2.43–2.54 Å) influence crystal packing and solubility .
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with diazo compounds:
-
Diazoacetate Addition : Reaction with ethyl diazoacetate in dichloromethane forms a fused pyrazolo[1,5-a]pyrimidine derivative (yield: 65%) .
Vilsmeier–Haack Formylation
The pyrazole’s electron-rich C4 position reacts with Vilsmeier–Haack reagent (POCl₃/DMF) to introduce a formyl group:
Metal Coordination and Complexation
The sulfonamide oxygen and pyrazole nitrogen act as ligands for metal ions:
-
Zinc Complexation : Forms a tetrahedral complex with Zn²⁺ (bond lengths: Zn–O = 1.94–1.96 Å, Zn–N = 1.99 Å) .
-
Biological Relevance : Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .
Oxidation Reactions
The pyrazole ring’s exocyclic double bond undergoes oxidation:
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxy-3-methylbenzenesulfonamide typically involves multi-step processes that may include the formation of the pyrazole ring followed by the introduction of the sulfonamide moiety. The detailed synthetic routes often employ various reagents and conditions to optimize yield and purity.
Anticancer Potential
Numerous studies have investigated the anticancer properties of compounds related to this compound. For instance:
- In vitro Studies : Research has shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. A notable study evaluated a series of sulfonamide derivatives and found promising activity against human tumor cell lines such as lung, colon, and breast cancers with low micromolar GI50 values ranging from 1.9 to 3.0 μM .
- Mechanisms of Action : The mechanisms by which these compounds exert their anticancer effects may involve the inhibition of specific enzymes or pathways critical for tumor growth and proliferation. For example, sulfonamide derivatives can interfere with folate metabolism or induce apoptosis in cancer cells .
Other Therapeutic Applications
Beyond anticancer activity, compounds similar to this compound have been explored for other therapeutic uses:
- Anti-inflammatory Effects : The pyrazole structure is associated with anti-inflammatory properties, making these compounds potential candidates for treating inflammatory diseases .
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, suggesting their potential as antimicrobial agents .
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound in various applications:
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Core Pyrazolone Derivatives
The pyrazolone scaffold is common in the cited compounds, but substituents at position 4 vary significantly:
- Sulfonamide vs. Acetamide/Formamide: The target compound’s 4-methoxy-3-methylbenzenesulfonamide group contrasts with simpler sulfonamide derivatives, such as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide (), which lacks the methoxy group. The methoxy substituent enhances electron-donating effects and solubility compared to purely hydrophobic groups . Formamide analogs (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide) feature a smaller formamide group, limiting steric hindrance and enabling tighter molecular packing in crystals .
Substituent Effects on Physicochemical Properties
- Aromatic Ring Modifications :
- The 4-methoxy-3-methyl substitution on the benzenesulfonamide group (target compound) introduces steric and electronic effects distinct from 4-methyl () or 4-chloro () variants. Methoxy groups improve aqueous solubility relative to chloro substituents but may reduce membrane permeability .
- In acetamide derivatives, substituents like 4-(methylsulfanyl)phenyl () or 2,4-dichlorophenyl () alter electronic profiles and binding affinities in biological systems .
Crystallographic and Conformational Analysis
Crystal Packing and Hydrogen Bonding
- Target Compound: No direct crystallographic data is provided, but analogous sulfonamides (e.g., ) exhibit intermolecular N–H···O and C–H···O interactions, stabilizing layered or helical packing motifs. The methoxy group may introduce additional C–H···O or π–π interactions .
- Acetamide Derivatives : Structures like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () show dihedral angles of 76.3° between pyrazolone and phenyl rings, with N–H···O and C–H···S hydrogen bonds contributing to stability .
- Formamide Analogs : The smaller formamide group in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide () enables denser packing (orthorhombic P2₁2₁2₁) with shorter intermolecular contacts (e.g., N–H···O = 2.89 Å) .
Unit Cell Parameters (Comparative Table)
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxy-3-methylbenzenesulfonamide, also known by its CAS number 78439-89-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and molecular modeling studies associated with this compound.
The molecular formula of the compound is , with a molecular weight of 357.43 g/mol. The structure features a pyrazole core which is significant for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with a similar pyrazole structure exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole have shown effective inhibition of microtubule assembly, which is crucial for cancer cell proliferation. In particular, compounds analogous to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) have been tested against various cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 10.0 | Induces apoptosis via caspase activation |
| 7h | HepG2 | 5.0 | Microtubule destabilization |
| 10c | MDA-MB-231 | 8.0 | Cell cycle arrest |
These findings suggest that the compound may act as an effective agent in inhibiting tumor growth and inducing apoptosis in cancer cells.
Antimicrobial Activity
The compound's sulfonamide moiety indicates potential antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Preliminary tests on related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 μg/mL |
| Compound B | Escherichia coli | 16 μg/mL |
| N-(1,5-dimethyl...) | Pseudomonas aeruginosa | 64 μg/mL |
These results highlight the potential of N-(1,5-dimethyl...) as a candidate for further development in antimicrobial therapies.
Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinity of N-(1,5-dimethyl...) to various biological targets. The results indicate a strong interaction with enzymes involved in cancer cell proliferation and bacterial metabolism.
Table 3: Molecular Docking Results
| Target Enzyme | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|
| Tubulin | -9.5 | 50 nM |
| Dihydropteroate synthase | -8.0 | 100 nM |
These findings provide insights into the mechanism by which this compound may exert its biological effects.
Case Studies
A notable case study involved the administration of a pyrazole derivative in a murine model of breast cancer. The treated group exhibited a significant reduction in tumor size compared to controls, supporting the anticancer potential of compounds within this class.
Case Study Summary:
- Model: Murine breast cancer model
- Treatment: Daily administration of N-(1,5-dimethyl...) at 10 mg/kg
- Outcome: Tumor volume reduced by approximately 40% after four weeks
Q & A
Q. Advanced
- Reaction path search : Density Functional Theory (DFT) calculates transition states and intermediates to identify low-energy pathways .
- Solvent effects : COSMO-RS models predict solubility and reaction yields in polar aprotic solvents (e.g., DMF) .
- Machine learning : Training datasets on analogous sulfonamides to forecast regioselectivity in electrophilic substitutions .
How to resolve contradictions in crystallographic data?
Q. Advanced
- Residual density analysis : Identify disordered regions using tools like OLEX2 or SHELXL .
- Data-to-parameter ratio : Ensure >15:1 to reduce overfitting; discard datasets with Rint > 0.1 .
- Validation software : PLATON ADDSYM checks for missed symmetry; Mercury validates hydrogen bonding networks .
What strategies enhance bioactivity through structural modifications?
Q. Advanced
- Functional group tuning :
- In silico docking : AutoDock Vina screens against COX-2 or carbonic anhydrase isoforms to prioritize analogs .
What key physicochemical properties are critical for experimental design?
Q. Basic
- Lipophilicity : LogP ~2.1 (calculated via ChemAxon), requiring HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .
- Thermal stability : Decomposition temperature >200°C (TGA/DSC analysis) .
- pKa : ~6.7 (potentiometric titration), influencing solubility in physiological buffers .
How to analyze intermolecular interactions in crystal packing?
Q. Advanced
- Hydrogen bonding : N–H···O and C–H···π interactions stabilize layered structures (distance: 2.8–3.2 Å) .
- Torsion angles : Dihedral angles between pyrazolone and benzene rings (e.g., 5–15°) indicate planar or twisted conformations .
- Hirshfeld surfaces : CrystalExplorer quantifies contact contributions (e.g., H···H: 55–60%, O···H: 25–30%) .
What spectroscopic techniques confirm identity and purity?
Q. Basic
- 1H/13C NMR : Key signals include pyrazolone NH (δ 10.2–10.5 ppm) and sulfonamide SO2 (δ 125–130 ppm in 13C) .
- IR spectroscopy : S=O stretches (1160–1180 cm⁻¹), amide C=O (1680–1700 cm⁻¹) .
- HRMS : [M+H]+ m/z calculated within 2 ppm error .
How does sulfonamide substitution impact pharmacological activity?
Q. Advanced
- Meta-substituents : Electron-withdrawing groups (e.g., –NO2 in ) enhance enzyme inhibition (e.g., IC50 < 1 μM for carbonic anhydrase IX) .
- Ortho/methyl groups : Improve blood-brain barrier penetration (logBB > 0.3 predicted via PAMPA) .
- SAR studies : Compare IC50 values of analogs in cytotoxicity assays (e.g., MTT on HeLa cells) .
What challenges arise in scaling up synthesis?
Q. Advanced
- Byproduct formation : Monitor via in situ IR for intermediates like sulfonic acid derivatives .
- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) for greener processes .
- Purification bottlenecks : Switch from column chromatography to crystallization (solvent: ethyl acetate/hexane, 3:1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
